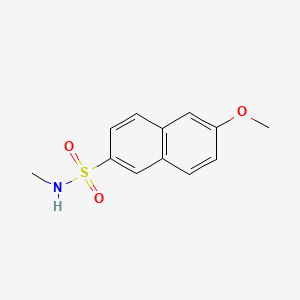
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is an organic compound with the molecular formula C9H17NO3. It is a white crystalline solid that is soluble in alcohol and ether. This compound is primarily used in organic synthesis as a reagent or intermediate and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several steps:
Reaction of Chloromethyl tert-butyl ether with Dimethylamine: This reaction produces tert-butyl-N,N-dimethylformamide.
Reaction with Cyclopropanol: The tert-butyl-N,N-dimethylformamide is then reacted with cyclopropanol to form rel-(2-hydroxymethyl)cyclopropylformamide.
Reaction with Di-tert-butyl Dicarbonate: Finally, the rel-(2-hydroxymethyl)cyclopropylformamide is reacted with di-tert-butyl dicarbonate to yield this compound.
Análisis De Reacciones Químicas
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trans-(2-hydroxymethyl)cyclopropyl moiety mimics the structural features of the sugar ring found in natural nucleosides, allowing it to interact with nucleoside-binding proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
Cyclopropylcarbamate derivatives: These compounds share the cyclopropylcarbamate core but differ in their functional groups and substituents.
Nucleoside analogs: These compounds mimic the structure of natural nucleosides and have similar biological activities.
This compound stands out due to its unique structural features and its ability to interact with nucleoside-binding proteins, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-53-3 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)
![1-(5H-indolo[2,3-b]quinoxalin-5-yl)-2-propanol](/img/structure/B1170854.png)






